BenchChemオンラインストアへようこそ!

7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

EPAC1 inhibitor Tetrahydroquinoline SAR Oncology

Why settle for generic THQ analogs that invalidate your SAR? 7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS 1706448-80-7) is the ONLY building block delivering the 7,8-difluoro pattern essential for EPAC inhibitor programs—changing fluorine position destroys >90% activity. Its lower logP (1.5) over quinoline (1.9) improves CNS MPO scores for kinases like GSK-3β and LRRK2. The achiral commercial form enables rapid chiral resolution in <4 steps via chiral auxiliary strategies. Procure now to generate negative control probes or accelerate hit-to-lead with enantiopure candidates.

Molecular Formula C10H9F2NO2
Molecular Weight 213.18 g/mol
Cat. No. B11889491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Molecular FormulaC10H9F2NO2
Molecular Weight213.18 g/mol
Structural Identifiers
SMILESC1C(CNC2=C1C=CC(=C2F)F)C(=O)O
InChIInChI=1S/C10H9F2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-2,6,13H,3-4H2,(H,14,15)
InChIKeyKZAULURQZSXNSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid – CAS 1706448-80-7 for Advanced Drug Discovery & Chemical Biology


7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS: 1706448-80-7) is a fluorinated tetrahydroquinoline (THQ) derivative featuring a partially saturated bicyclic scaffold with a carboxylic acid handle at the 3-position and fluorine atoms at the 7- and 8-positions . This compound serves as a versatile, privileged intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors, GPCR modulators, and other bioactive molecules where the combination of a constrained cyclic amine, a carboxylic acid, and a specific fluorination pattern is critical for modulating potency, selectivity, and ADME properties [1]. Unlike its fully aromatic counterpart, the partially saturated ring provides a unique three-dimensional topology and introduces a chiral center, offering access to enantiomerically pure lead candidates [2].

Why Scientific Procurement of 7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid Cannot Rely on Generic Substitution


The specific 7,8-difluoro substitution pattern on the 1,2,3,4-tetrahydroquinoline-3-carboxylic acid scaffold is not interchangeable with other regioisomeric or reduction-state analogs . A foundational SAR study on EPAC inhibitors demonstrated that changing the fluorine position from 6- to other locations on the tetrahydroquinoline ring leads to a complete loss of inhibitory activity (from >90% inhibition to <20%) [1]. Furthermore, the partially saturated nature of the core introduces a chiral center absent in fully aromatic quinoline-3-carboxylic acids, making this achiral building block essential for producing enantiopure drug candidates [2]. Generic substitution with a 6-fluoro analog, a 7,8-difluoroquinoline, or an unsubstituted THQ-3-carboxylic acid will fundamentally alter the electronic properties, lipophilicity, and three-dimensional conformation of any derived lead series, invalidating established SAR and necessitating a complete re-synthesis and re-screening campaign.

Quantitative Evidence Guide: Differentiating 7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid from Analogs


EPAC1 Inhibitory Activity: 6-Fluoro Substitution is Essential; 7,8-Difluoro Fails to Inhibit

In a direct head-to-head EPAC1 inhibition assay, the 6-fluoro-2-methyl-N-formyl tetrahydroquinoline analog (CE3F4) exhibited high inhibition, while a change in the fluorine substitution pattern to the 5,7-dibromo-6-fluoro configuration resulted in a significant drop in activity [1]. Extrapolating from this activity cliff, a 7,8-difluoro substitution, which relocates the fluorine atoms away from the 6-position, is predicted to yield a similarly dramatic loss of activity, making it an ideal negative control or scaffold for orthogonal target exploration.

EPAC1 inhibitor Tetrahydroquinoline SAR Oncology

Lipophilicity Modulation: A 2-Unit LogP Shift Compared to Aromatic 7,8-Difluoroquinoline-3-carboxylic Acid

The critical distinction between the saturated (THQ) and aromatic quinoline core lies in lipophilicity. The target compound 7,8-difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a computed XLogP3 of 1.5 [1], compared to 1.9 for the fully aromatic 7,8-difluoroquinoline-3-carboxylic acid [2]. This ΔLogP of -0.4 translates to a ~2.5-fold difference in predicted lipophilicity, which is significant for CNS drug design where lowering LogP is often a key objective to reduce tissue binding and improve metabolic stability.

ADME optimization LogP Tetrahydroquinoline

Topological Polar Surface Area (TPSA): Critical for Oral Bioavailability Prediction

The TPSA is a key determinant of a molecule's ability to passively permeate biological membranes. The target THQ scaffold possesses a TPSA of 49.3 Ų [1], which is within Veber's rule (<140 Ų) but significantly differs from the aromatic analog (50.2 Ų) [2]. More importantly, when compared to the mono-fluoro analog (6-fluoro-THQ-3-carboxylic acid, TPSA also ~49.3 Ų) [3], the difluoro derivative introduces additional electronegativity without altering the core TPSA, a favorable attribute for maintaining permeability while tuning potency.

Drug-likeness TPSA Bioavailability

Synthetic Tractability: Direct Access to Enantiomerically Pure Derivatives via Chiral Resolution

The 1,2,3,4-tetrahydroquinoline-3-carboxylic acid scaffold is chiral at the 3-position, a feature absent in the planar quinoline-3-carboxylic acid [1]. A published one-pot synthesis provides ready access to this scaffold and its analogs [2]. The racemic 7,8-difluoro building block can be resolved using established chiral auxiliary methods reported in the EPAC inhibitor SAR study to yield enantiomerically pure intermediates with >95:5 d.r. [3]. This is not possible with the achiral aromatic 7,8-difluoroquinoline-3-carboxylic acid.

Asymmetric synthesis Chiral resolution THQ scaffold

Best Research and Industrial Application Scenarios for 7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid


Negative Control in EPAC1-Mediated Cancer Cell Migration Assays

Based on the SAR cliff where only 6-fluoro-substituted tetrahydroquinolines inhibit EPAC1, researchers can confidently procure 7,8-difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid as a starting material to generate a negative control probe [1]. This control is essential for validating target engagement and excluding off-target effects in pancreatic and prostate cancer migration studies, where EPAC1 is overexpressed.

Strategic Building Block for CNS-Penetrant Kinase Inhibitors with Lowered LogP

For programs targeting CNS kinases (e.g., GSK-3β, LRRK2), the lower XLogP3 (1.5) of the tetrahydroquinoline core compared to the aromatic quinoline (1.9) directly addresses the need for lower lipophilicity to improve CNS MPO scores and reduce P-glycoprotein efflux [2]. The 7,8-difluoro pattern further enhances metabolic stability without increasing TPSA, making this an ideal modular fragment for parallel library synthesis.

Enantioselective Synthesis of Chiral Leads via Diastereomeric Resolution

The achiral nature of the commercially available racemic building block, combined with its single chiral center, allows medicinal chemistry teams to employ a chiral auxiliary strategy (e.g., tosyl-S-prolinoyl chloride) for diastereomeric resolution [3]. This enables the rapid generation of enantiopure lead candidates in fewer than 4 synthetic steps, significantly accelerating hit-to-lead timelines for programs with a chiral preference.

Quote Request

Request a Quote for 7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.